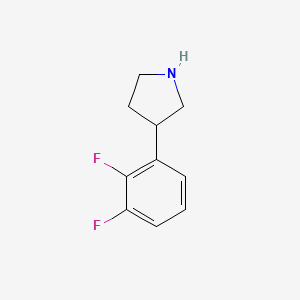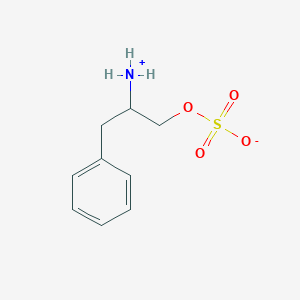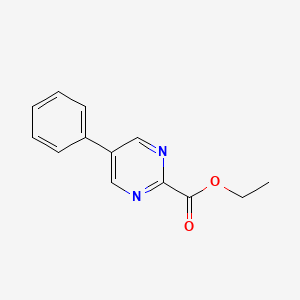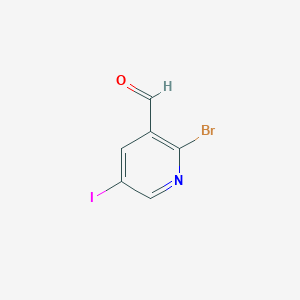
Adamantan-1-yl(cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantan-1-yl(cyclopropyl)methanamine is a compound that features a unique structure combining an adamantane moiety with a cyclopropyl group attached to a methanamine. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while the cyclopropyl group adds additional strain and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adamantan-1-yl(cyclopropyl)methanamine typically involves the reaction of adamantane derivatives with cyclopropyl-containing reagents. One common method is the reaction of 1-bromoadamantane with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Adamantan-1-yl(cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Adamantan-1-yl(cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of adamantan-1-yl(cyclopropyl)methanamine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the cyclopropyl group enhances binding affinity to certain receptors. This compound may act by modulating receptor activity or inhibiting specific enzymes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Adamantan-1-yl(phenyl)methanamine: Similar structure but with a phenyl group instead of a cyclopropyl group.
Adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate: A synthetic cannabinoid with an adamantane moiety.
Uniqueness
Adamantan-1-yl(cyclopropyl)methanamine is unique due to the presence of both the adamantane and cyclopropyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability and reactivity, making it a valuable molecule for various applications .
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
1-adamantyl(cyclopropyl)methanamine |
InChI |
InChI=1S/C14H23N/c15-13(12-1-2-12)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-13H,1-8,15H2 |
Clave InChI |
LZUZXILNRFXHMO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C23CC4CC(C2)CC(C4)C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13026106.png)
![Spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13026107.png)

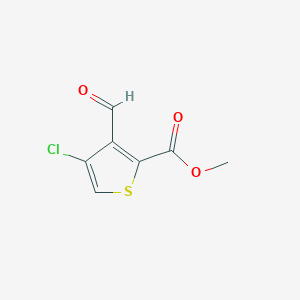

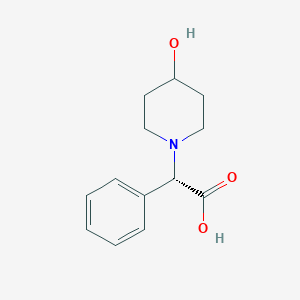
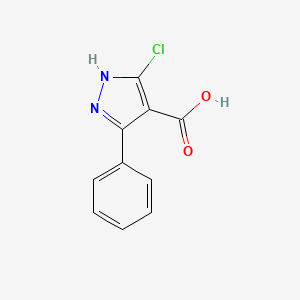
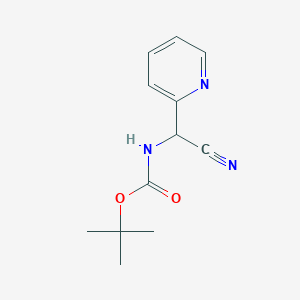
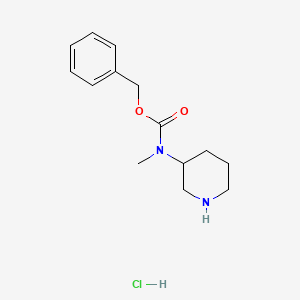
![[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13026172.png)
